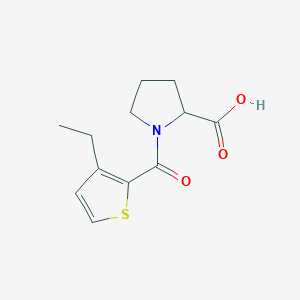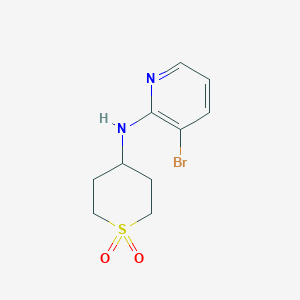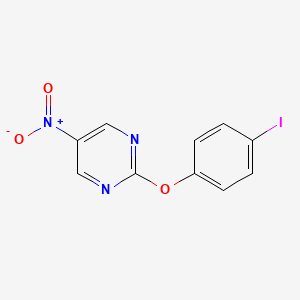![molecular formula C16H17NO3 B7587958 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide, also known as HMMA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. HMMA belongs to the class of compounds known as acetanilides, which are widely used in the pharmaceutical industry for their analgesic and anti-inflammatory properties.
作用機序
The exact mechanism of action of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. However, studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is its cost-effectiveness. The synthesis method for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is relatively simple and inexpensive, making it a viable candidate for further research. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have a number of potential therapeutic applications, including as an anti-cancer agent and as a treatment for pain and inflammation.
One of the limitations of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is the lack of information regarding its toxicity and side effects. Further research is needed to determine the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. Another area of research is the investigation of the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. Finally, the potential use of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in combination with other therapeutic agents should be investigated, as this may enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a variety of conditions. Further research is needed to determine the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans, as well as to investigate its potential use in combination with other therapeutic agents.
合成法
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is synthesized by the reaction of 3-hydroxyacetophenone with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. This synthesis method has been found to be efficient and cost-effective, making 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide a viable candidate for further research.
科学的研究の応用
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-15-7-3-5-13(9-15)11-17-16(19)10-12-4-2-6-14(18)8-12/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJJOSVJHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)


![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)


![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)